(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate (2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871359
InChI: InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3
SMILES:
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol

(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15871359

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
IUPAC Name tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3
Standard InChI Key KISRHDLCFAHVPK-UHFFFAOYSA-N
Canonical SMILES CC1C(CC(=O)N1C(=O)OC(C)(C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS No. 664364-20-9) has the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . Its IUPAC name, (4S,5R)-4-hydroxy-5-methylpyrrolidin-2-one, reflects the stereochemistry at the 2nd and 3rd positions and the presence of a tert-butoxycarbonyl (Boc) protecting group. The compound’s structure combines a pyrrolidine ring with a ketone at position 5, a hydroxyl group at position 3, and a methyl substituent at position 2, creating a rigid scaffold amenable to further functionalization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Boiling PointNot reported
Storage ConditionsRoom temperature (stable)
Stereochemistry(2S,3S) configuration

The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, while the hydroxyl and ketone groups serve as handles for subsequent reactions .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of (2S,3S)-tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate typically involves multi-step sequences emphasizing stereochemical control. A representative approach involves:

  • Chiral Pool Synthesis: Starting from L-proline derivatives, researchers introduce the methyl group via alkylation or aldol reactions under asymmetric conditions .

  • Protecting Group Manipulation: The tert-butyloxycarbonyl (Boc) group is installed early to shield the amine, followed by oxidation to generate the 5-oxo moiety .

  • Stereoselective Hydroxylation: Enzymatic or chemical methods, such as Sharpless dihydroxylation, are employed to establish the (2S,3S) configuration .

For example, in the synthesis of omuralide analogues, a related compound was prepared via methyl ester formation, TBS protection, and stereospecific alkylation, achieving a 60% yield with high enantiomeric excess .

Key Synthetic Challenges

  • Stereochemical Purity: Competing pathways may lead to epimerization at the 2nd or 3rd positions, necessitating chiral chromatography or kinetic resolution .

  • Functional Group Compatibility: The Boc group’s stability under acidic conditions must be balanced with the lability of the ketone during reductions.

Applications in Drug Discovery

Proteasome Inhibition

This compound is a precursor to omuralide, a potent proteasome inhibitor that selectively targets the 20S core particle. Omuralide’s β-lactone derivative covalently modifies the N-terminal threonine of proteasome subunits, disrupting protein degradation in cancer cells . Structural studies confirm that the (2S,3S) configuration is critical for binding affinity, as epimerization reduces activity by >100-fold .

Antimicrobial Activity

Recent studies highlight 5-oxopyrrolidine derivatives as scaffolds for combating multidrug-resistant bacteria. Derivatives bearing azole or hydrazone moieties exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens, with the hydroxyl group enhancing membrane permeability .

Table 2: Biological Activities of Analogues

CompoundActivity (IC₅₀ or MIC)TargetSource
Omuralide12 nM (proteasome inhibition)20S proteasome
Hydrazone derivative 198 µg/mL ( S. aureus )Cell wall synthesis
Pyrrole derivative 2216 µg/mL ( E. coli )DNA gyrase

Comparative Analysis with Structural Analogues

tert-Butyl vs. Benzyl Substituents

Replacing the methyl group with a benzyl moiety (as in tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate) increases lipophilicity (ClogP from 1.2 to 2.8) but reduces aqueous solubility . The benzyl analogue shows enhanced activity against eukaryotic proteases but poorer pharmacokinetics due to CYP450 metabolism .

Impact of Stereochemistry

The (2S,3S) configuration confers optimal spatial alignment for hydrogen bonding with proteasome residues. In contrast, the (2R,3R) enantiomer exhibits <5% inhibitory activity, underscoring the importance of chiral synthesis .

Future Directions and Challenges

Expanding Therapeutic Indications

Ongoing research explores this scaffold’s utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Preliminary data suggest neuroprotective effects in models of Alzheimer’s disease via amyloid-β modulation .

Addressing Toxicity Concerns

While the Boc group is generally considered safe, its metabolic cleavage may release tert-butanol, a potential hepatotoxin. Developing alternative protecting groups (e.g., alloc or Fmoc) could mitigate this risk .

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